Cytidine, 2'-deoxy-N,5-dimethyl-
Description
Contextualizing Modified Nucleosides in DNA and RNA Structure and Function
The chemical modification of nucleosides in both DNA and RNA adds a layer of regulatory complexity to the genetic and transcriptional machinery. researchgate.net These modifications can influence the stability of the nucleic acid duplex, alter recognition sites for proteins, and fine-tune the structural and functional properties of DNA and RNA. nih.govnih.gov In RNA, modifications are abundant and diverse, particularly in transfer RNA (tRNA), where they are crucial for proper folding and codon-anticodon recognition. researchgate.net In DNA, modifications like methylation are key epigenetic signals that can dictate gene activity without changing the underlying DNA sequence. researchgate.net The inclusion of modified nucleosides can affect base pairing, π-π stacking interactions, and metal chelation, thereby adjusting the function of the nucleic acid. iucr.org
Specificity of Cytosine Modifications in Deoxynucleosides
Cytosine is a frequent target for chemical modification in deoxynucleosides, leading to a variety of important epigenetic markers. The most well-studied of these is 5-methylcytosine (B146107) (5mC), often referred to as the "fifth base" of DNA. nih.gov The addition of a methyl group at the C5 position of cytosine, primarily at CpG dinucleotides, is a fundamental epigenetic mark associated with gene silencing. researchgate.netnih.gov
The enzymatic machinery responsible for these modifications is complex, involving DNA methyltransferases (DNMTs) that establish and maintain methylation patterns. nih.gov Beyond 5mC, further enzymatic oxidation can lead to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), each with distinct regulatory roles. iucr.orgnih.gov Modifications can also occur at the N4 position of cytosine. For instance, N4-acetyl-2'-deoxycytidine has been identified as a DNA modification in Arabidopsis thaliana that is associated with actively transcribed genes. nih.gov The combination of modifications at different positions on the cytosine ring, such as in N4,5-Dimethyl-2'-deoxycytidine, highlights the potential for a highly nuanced "epigenetic alphabet."
Table 1: Key Cytosine Modifications and Their Primary Roles
| Modification | Abbreviation | Primary Role in DNA |
|---|---|---|
| 5-Methylcytosine | 5mC | Generally associated with transcriptional repression. nih.gov |
| 5-Hydroxymethylcytosine | 5hmC | Involved in DNA demethylation and can act as a stable epigenetic mark. iucr.org |
| 5-Formylcytosine | 5fC | An intermediate in active DNA demethylation. iucr.org |
| 5-Carboxylcytosine | 5caC | An intermediate in active DNA demethylation, recognized by the base excision repair machinery. iucr.org |
| N4-Acetylcytosine | ac4C | Found in euchromatin and associated with active gene expression in some organisms. nih.gov |
Historical Perspective on the Discovery and Initial Academic Inquiry into N4,5-Dimethyl-2'-deoxycytidine and Related Analogues
The initial scientific interest in N4,5-Dimethyl-2'-deoxycytidine and related N4-methylated analogues emerged from research programs focused on developing antiviral therapeutics. In the late 1980s and early 1990s, systematic investigations were undertaken to synthesize modified deoxycytidine compounds that would be resistant to deaminases, enzymes that can inactivate certain antiviral drugs. researchgate.net
As part of this research, N4,5-Dimethyl-2'-deoxycytidine was prepared and studied. researchgate.net A 1998 publication by Audette et al. detailed the crystal structure of the compound and noted that it was synthesized using a triazolization procedure previously described by Jia et al. in 1990. researchgate.net This research aimed to understand the relationship between alkyl substitutions on the cytosine moiety and the compound's antiviral activity. researchgate.net Ultimately, N4,5-Dimethyl-2'-deoxycytidine was found to be devoid of anti-herpes simplex virus (HSV) activity. researchgate.net This lack of bioactivity was attributed to its molecular conformation. researchgate.net
These early studies, while not leading to a direct therapeutic application for N4,5-Dimethyl-2'-deoxycytidine itself, contributed to a deeper understanding of the structure-activity relationships of modified nucleosides. The synthesis and characterization of this and other related compounds provided valuable data for the design of other nucleoside analogues with improved pharmacological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-6-4-14(11(17)13-10(6)12-2)9-3-7(16)8(5-15)18-9/h4,7-9,15-16H,3,5H2,1-2H3,(H,12,13,17) |
InChI Key |
SUURDKULGPGHGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Structural Characterization and Conformational Studies of N4,5 Dimethyl 2 Deoxycytidine
Crystallographic Analysis of N4,5-Dimethyl-2'-deoxycytidine
X-ray crystallography provides a precise, solid-state picture of the molecular structure, including bond lengths, bond angles, and the spatial arrangement of the molecule within a crystal lattice.
X-ray Diffraction Studies of Nucleoside and Nucleotide Conformations
X-ray diffraction analysis of N4,5-Dimethyl-2'-deoxycytidine reveals specific conformational features of the pyrimidine (B1678525) base, the deoxyribose sugar, and their relative orientation. iucr.orgresearchgate.net The compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.net
Table 1: Crystal Data and Structure Refinement for N4,5-Dimethyl-2'-deoxycytidine
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₇N₃O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.150 (2) |
| b (Å) | 10.284 (2) |
| c (Å) | 27.726 (2) |
| V (ų) | 2038.8 (7) |
| Z | 4 |
Data sourced from Audette et al. (1998). researchgate.net
Solution-State Conformation through Nuclear Magnetic Resonance (NMR) Spectroscopy
While crystallography defines the static conformation in a crystal, Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the dynamic conformational preferences of a molecule in solution. For nucleosides, NMR is instrumental in determining the conformation of the sugar ring, the orientation of the base relative to the sugar, and the rotameric preferences of the exocyclic group. nih.gov
Determination of Deoxyribose Sugar Pucker (e.g., C2'-endo)
The conformation of the furanose ring in nucleosides is described by its pucker, which can be determined from proton-proton coupling constants in NMR spectra. nih.gov For N4,5-Dimethyl-2'-deoxycytidine, the deoxyribose sugar ring is found to adopt a C2'-endo envelope conformation (also denoted as ²E). iucr.orgresearchgate.net This conformation is characterized by pseudorotational parameters P = 168.92 (2)° and τₘ = 33.86 (2)°. researchgate.netresearchgate.net The C2'-endo pucker is the most prevalent conformation for the deoxyribose ring in deoxycytidine and its analogs. iucr.orgresearchgate.net
Analysis of Glycosidic Torsion Angles (e.g., Anti, Syn Conformations)
The glycosidic torsion angle (χ) defines the orientation of the pyrimidine base relative to the deoxyribose sugar. This angle is crucial as it determines whether the nucleoside adopts a syn or anti conformation. In N4,5-Dimethyl-2'-deoxycytidine, the pyrimidine ring is in an anticlinal (-ac) conformation, with a glycosidic torsion angle χ of 245.10 (18)°. iucr.orgresearchgate.net This orientation is similar to that found in related molecules like deoxycytidine and N4-methyl-2'-deoxycytidine. iucr.orgresearchgate.net
Investigation of Exocyclic Side Chain Conformations (e.g., g+, t)
The conformation of the 5'-CH₂OH exocyclic side chain is described by the torsion angle γ (O5'-C5'-C4'-C3'). For N4,5-Dimethyl-2'-deoxycytidine, this side chain adopts the gauche+ (g+) conformation, with γ = 55.0 (2)°. iucr.orgresearchgate.net The g+ conformation is the most commonly observed for cytidine (B196190) and deoxycytidine compounds. iucr.orgresearchgate.net This is in contrast to some other N4- and 5-substituted analogs, such as N4-methyl-5-methoxymethyl-2'-deoxycytidine and 5-methyl-dCyd, which exhibit a trans (t) conformation for this side chain. iucr.orgnih.gov
Table 2: Conformational Parameters of N4,5-Dimethyl-2'-deoxycytidine
| Conformational Feature | Parameter | Value | Conformation |
|---|---|---|---|
| Deoxyribose Pucker | P (°) | 168.92 (2) | C2'-endo |
| τₘ (°) | 33.86 (2) | ||
| Glycosidic Bond | χ (°) | 245.10 (18) | Anticlinal (-ac) |
| Exocyclic Side Chain | γ (°) | 55.0 (2) | gauche+ (g+) |
Data sourced from Audette et al. (1998). researchgate.netresearchgate.net
Computational Chemistry and Molecular Dynamics Simulations
Computational methods, including quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations, provide profound insights into the molecular behavior of N4,5-dimethyl-2'-deoxycytidine. These approaches allow for the detailed examination of its excited-state properties and stable conformations, which are critical for understanding its biological implications.
While specific QM/MM studies on the excited-state dynamics of N4,5-dimethyl-2'-deoxycytidine are not extensively documented in the reviewed literature, research on closely related methylated cytidine analogues provides a strong framework for understanding its likely photophysical behavior. For instance, high-level QM(CASPT2//CASSCF)/MM methods have been employed to investigate the excited-state properties and decay pathways of 2'-deoxy-5-methylcytidine (a component of the target molecule) in aqueous solution. nih.gov
These computational studies reveal complex relaxation mechanisms following photoexcitation. nih.gov Upon UV irradiation, the molecule is promoted to an excited singlet state (S₁). From there, it can decay back to the ground state (S₀) via several pathways, including a direct internal conversion (IC) through a conical intersection or through intersystem crossings (ISC) to triplet states (T₁/T₂), which then slowly deactivate back to the ground state. nih.gov For 2'-deoxy-5-methylcytidine, the computed energy barrier for direct IC to the ground state is 9.5 kcal/mol, while the triplet states are considered to be long-lived. nih.gov These findings suggest that the excited-state lifetime and dynamics are finely tuned by the specific methylation pattern. It is plausible that N4,5-dimethyl-2'-deoxycytidine also possesses similarly complex and competing decay channels that influence its photostability.
The conformational preferences of N4,5-dimethyl-2'-deoxycytidine have been determined through X-ray crystallography and supported by computational calculations. researchgate.netresearchgate.net Molecular dynamics calculations indicate that a significant steric clash between the methyl groups at the N4 and C5 positions forces the N4-methyl group to adopt a trans orientation relative to the C5-methyl group. researchgate.net
Experimental X-ray analysis confirms the stable conformation of the molecule, which theoretical models aim to predict. researchgate.net The pyrimidine ring is oriented in an anticlinal conformation with respect to the sugar. The deoxyribose sugar ring itself adopts the C2'-endo envelope conformation, a common feature for many deoxycytidine compounds. researchgate.net The exocyclic 5'-CH₂OH side chain is found in the g+ conformation. researchgate.net These structural parameters are crucial for determining how the nucleoside interacts with other molecules, including enzymes and neighboring bases in a DNA strand.
| Structural Feature | Parameter | Observed Conformation/Value | Reference |
|---|---|---|---|
| Glycosidic Bond | Torsion Angle (χ) | 245.10(18)° | researchgate.net |
| Conformation | Anticlinal (-ac) | researchgate.netresearchgate.net | |
| Deoxyribose Ring | Pucker | C2'-endo (2E) | researchgate.netresearchgate.net |
| Pseudorotational Phase Angle (P) | 168.92(2)° | researchgate.netresearchgate.net | |
| Maximum Puckering Amplitude (τm) | 33.86(2)° | researchgate.netresearchgate.net | |
| Exocyclic Group | Conformation (γ) | g+ | researchgate.netresearchgate.net |
| Torsion Angle (O5'-C5'-C4'-C3') | 55.0(2)° | researchgate.net | |
| Relative Methyl Group Orientation | N4-methyl vs. C5-methyl | trans | researchgate.net |
Impact of N4,5-Dimethylation on Base Stacking and Base Pairing Geometries within Nucleic Acids
The dual methylation of the cytosine base in N4,5-dimethyl-2'-deoxycytidine profoundly disrupts the standard geometry of DNA. nih.gov Although a detailed crystal or solution structure of this modified base within a DNA duplex has not been reported, computational and biochemical evidence strongly indicates a significant structural perturbation. researchgate.net
Molecular dynamics calculations show that to avoid a steric clash, the N4-methyl group is oriented in a trans position relative to the C5-methyl group. researchgate.net This trans orientation of the N4-methyl group physically precludes the formation of a proper Watson-Crick hydrogen-bonding pattern with a guanine (B1146940) (G) base on the opposite strand. researchgate.net The methyl group on the N4-amino group, which typically acts as a hydrogen bond donor in a G-C pair, is blocked.
Enzymatic Recognition and Processing of N4,5 Dimethyl 2 Deoxycytidine
Substrate Properties for DNA Polymerases
The ability of DNA polymerases to incorporate the triphosphate form of N4,5-dimethyl-2'-deoxycytidine (N4,5-dCTP) and the fidelity of subsequent replication are critical determinants of its biological impact.
While direct studies on the incorporation efficiency of N4,5-dimethyl-2'-deoxycytidine triphosphate are limited, research on related singly modified analogs provides valuable insights. For instance, N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-medCTP) has been shown to be a substrate for some thermostable DNA polymerases. In polymerase chain reactions (PCR), mixtures of N4-medCTP and dCTP can support the amplification of DNA segments, although the complete replacement of dCTP with N4-medCTP leads to significantly lower yields with HotStart Taq DNA polymerase. nih.gov This suggests that while incorporation is possible, it is less efficient than that of the canonical nucleotide. Other polymerases, such as Pfu exo(-) and 9°N DNA polymerase, show even greater difficulty in utilizing N4-medCTP, with the latter failing to produce amplicons when N4-medCTP is the sole cytosine analog. nih.gov
In a different context, N4-acylated 2'-deoxycytidine (B1670253) triphosphates, which also feature a modification at the N4 position, are efficiently used as substrates by a variety of Family A and B DNA polymerases. nih.gov Terminal deoxynucleotidyl transferase can even incorporate several hundred of these modified nucleotides. nih.gov Given these findings, it can be inferred that the N4,5-dimethylated version would also be recognized by some DNA polymerases, though likely with reduced efficiency compared to dCTP, due to the steric hindrance posed by the two methyl groups.
The fidelity of DNA synthesis is significantly impacted by modifications that alter the hydrogen bonding face of the nucleobase. Structural analysis of N4,5-dimethyl-2'-deoxycytidine reveals that due to steric clashes between the two methyl groups, the N4-methyl group is fixed in a trans orientation relative to the C5-methyl group. This conformation physically blocks the formation of a standard Watson-Crick base pair with a guanine (B1146940) (G) residue on the template strand.
Studies on the closely related N4,N4-dimethylcytidine (m4,4C) in RNA duplexes have demonstrated that this double methylation disrupts the C:G pair and significantly destabilizes the duplex. biozym.com This disruption also leads to a loss of base-pairing discrimination, allowing for mismatches with adenosine (B11128) (A), thymidine (B127349) (T), and cytidine (B196190) (C). biozym.com During reverse transcription with HIV-1 reverse transcriptase, both mono- and di-methylated cytosines can direct the incorporation of a thymidine opposite them, resulting in a G-to-T mutation. biozym.com This strongly suggests that when N4,5-dimethyl-2'-deoxycytidine is present in a DNA template, it would likely lead to a high rate of misincorporation by DNA polymerases, pairing preferentially with bases other than guanine.
The dual methylation of the cytosine base in N4,5-dimethyl-2'-deoxycytidine is expected to have a notable influence on the activity of DNA polymerases. The reduced efficiency of incorporation of the triphosphate form, as inferred from studies with N4-methyl-dCTP, indicates a direct impact on the polymerase's catalytic rate. nih.gov The complete replacement of dCTP with N4-medCTP in PCR required a "slow-down" protocol to achieve comparable yields, pointing to a slower polymerization step. nih.gov
Furthermore, the presence of N4,5-dimethyl-2'-deoxycytidine in the template strand would likely stall or slow down the progression of the polymerase due to the disrupted base pairing. The inability to form a stable Watson-Crick pair with guanine would create a kinetic barrier for the incorporation of the correct nucleotide.
Interaction with Nucleases and Exonucleases
The stability of DNA containing modified bases is often challenged by the cellular machinery responsible for DNA repair and degradation.
Exonuclease III is a 3'→5' double-strand specific exonuclease that plays a role in DNA repair. nih.govelifesciences.org Its activity can be hindered by certain modifications at the 3' terminus. However, studies on DNA containing bulky adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine, have shown that while some 3'-exonucleases are blocked, E. coli Exonuclease III is not. nih.gov This suggests that the presence of the two methyl groups in N4,5-dimethyl-2'-deoxycytidine within a DNA strand may not confer significant resistance to degradation by Exonuclease III, as this enzyme appears to be less sensitive to base modifications within the duplex.
Restriction endonucleases are highly specific enzymes that recognize and cleave particular DNA sequences. Their activity is often sensitive to methylation within their recognition sites. edvotek.comthermofisher.com It is a well-established principle that methylation of cytosine (at the C5 position) or adenine (B156593) within a restriction site can inhibit cleavage by many enzymes. thermofisher.com The presence of an additional methyl group at the N4 position of cytosine would further alter the chemical landscape of the major groove where these enzymes typically bind. Therefore, it is highly probable that the presence of N4,5-dimethyl-2'-deoxycytidine within the recognition sequence of a restriction endonuclease would inhibit its cleavage activity. nih.govnih.gov
The following table summarizes the key enzymatic interactions with N4,5-dimethyl-2'-deoxycytidine, with some data inferred from related compounds.
| Enzyme Class | Specific Enzyme/Process | Interaction with N4,5-Dimethyl-2'-deoxycytidine |
| DNA Polymerases | Incorporation (as dNTP) | Likely incorporated with reduced efficiency compared to dCTP. |
| Fidelity (as template base) | Expected to cause high rates of misincorporation due to disruption of Watson-Crick pairing with Guanine. | |
| Polymerase Activity | Likely to slow down or stall DNA synthesis. | |
| Exonucleases | Exonuclease III | Unlikely to be significantly resistant to degradation. |
| Endonucleases | Restriction Endonucleases | Expected to inhibit cleavage if present within the recognition site. |
Cytidine Deaminase Activity and N4,5-Dimethyl-2'-deoxycytidine
Cytidine deaminase (CDA) is a crucial enzyme in pyrimidine (B1678525) salvage pathways, catalyzing the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. This enzymatic conversion can inactivate cytidine-based therapeutic agents. The modifications present in N4,5-Dimethyl-2'-deoxycytidine raise important questions about its susceptibility to this enzymatic process.
Substrate or Inhibitor Properties for Cytidine Deaminase (CDA)
Research indicates that N4,5-Dimethyl-2'-deoxycytidine participates in the inhibition of cytidine deaminase. nih.gov The methylation at the N4-position of the cytosine ring is a strategic modification aimed at conferring resistance to the deaminating action of CDA. researchgate.net While specific kinetic parameters such as the inhibition constant (Ki) for the interaction between N4,5-Dimethyl-2'-deoxycytidine and mammalian CDA are not extensively documented in the available literature, the structural modifications suggest a role as an inhibitor rather than a substrate. The presence of a methyl group on the exocyclic amino group at the N4 position sterically hinders the access of the enzyme's catalytic site to the position required for deamination.
| Compound | Interaction with Cytidine Deaminase (CDA) | Supporting Evidence |
|---|---|---|
| N4,5-Dimethyl-2'-deoxycytidine | Inhibitor | General understanding that N4-alkylation confers resistance to deamination and specific mention of its participation in CDA inhibition. nih.govresearchgate.net |
| Cytidine | Substrate | Standard substrate for CDA. |
| Deoxycytidine | Substrate | Standard substrate for CDA. |
Mechanistic Studies of Deamination or Resistance to Deamination
The resistance of N4,5-Dimethyl-2'-deoxycytidine to deamination by CDA is a direct consequence of its chemical structure. The enzymatic mechanism of CDA involves the nucleophilic attack of a zinc-coordinated water molecule at the C4 position of the pyrimidine ring, followed by the elimination of the amino group. The presence of a methyl group on the N4-amino group (N-methylation) effectively blocks this process.
This steric hindrance prevents the proper orientation of the substrate within the active site of the enzyme and obstructs the necessary chemical transformations for deamination to occur. Systematic investigations into modifying the N4-amino group of deoxycytidine analogues have been undertaken to develop compounds that are resistant to the deaminating enzymes present in blood and mammalian cells. researchgate.net
DNA Methyltransferase Interactions and Modifications
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, primarily at the C5 position of cytosine residues in CpG dinucleotides. This epigenetic modification plays a crucial role in gene regulation. The presence of a methyl group at the 5-position in N4,5-Dimethyl-2'-deoxycytidine makes its interaction with DNMTs a subject of significant interest.
Influence on DNA Methyltransferase Activity in Model Systems
While direct studies on the influence of free N4,5-Dimethyl-2'-deoxycytidine on the activity of DNA methyltransferases in model systems are not extensively detailed in the reviewed literature, the presence of the N4,5-dimethylcytosine base within a DNA strand has profound implications. In prokaryotic systems, the successive enzymatic modification of DNA by methyltransferases targeting the 5- and N4-positions of the same cytosine residue can lead to the formation of N4,5-dimethylcytosine.
When incorporated into DNA, this doubly methylated base is recognized as a lesion by certain DNA repair enzymes. Specifically, in Escherichia coli, the DNA glycosylases Nei and Fpg have been shown to recognize and excise N4,5-dimethylcytosine from DNA. This suggests that the cellular machinery treats this hypermethylated base as a form of DNA damage, which would inherently influence the landscape available for normal DNA methyltransferase activity. In mammalian cells, the presence of such a modified base could potentially act as a block to the processive action of maintenance methyltransferases like DNMT1.
| Enzyme Family | Interaction with N4,5-dimethylcytosine in DNA | Organism/System | Outcome |
|---|---|---|---|
| DNA Glycosylases (Nei, Fpg) | Recognition and excision | Escherichia coli | Initiation of base excision repair, treating the modified base as a lesion. |
| DNA Methyltransferases (DNMTs) | Potential for altered recognition and activity | Mammalian (inferred) | The pre-methylated state at the C5 position would preclude it from being a substrate for de novo methylation. The N4-methylation could sterically hinder the binding of DNMTs. |
Role as a Model for Studying Modified Cytosine Dynamics (e.g., in epigenetic regulation)
The unique structure of N4,5-Dimethyl-2'-deoxycytidine, with methylation at two key positions on the cytosine ring, makes it a valuable tool for dissecting the complexities of epigenetic regulation. While specific studies employing this compound as a model are not widespread, its properties allow for the investigation of several key aspects of modified cytosine dynamics.
By being resistant to deamination, it can be used to study the downstream consequences of other modifications without the confounding variable of its conversion to a thymidine analogue. Furthermore, its incorporation into synthetic DNA strands allows researchers to probe the recognition and binding affinity of various "reader" proteins that specifically interact with methylated cytosine. The presence of the N4-methyl group, in addition to the 5-methyl group, provides a unique structural motif to test the specificity of these reader domains and to understand how multiple modifications on a single base might be interpreted by the cellular machinery.
Other Interacting Enzymes
The metabolism and processing of nucleoside analogues are often not limited to a single enzymatic pathway. While the primary focus has been on cytidine deaminase and DNA methyltransferases, other enzymes could potentially interact with N4,5-Dimethyl-2'-deoxycytidine.
Kinase Recognition and Phosphorylation (e.g., UMP/CMP kinase)
The phosphorylation of deoxycytidine and its analogs is a stepwise process initiated by deoxycytidine kinase (dCK), followed by the action of UMP/CMP kinase (also known as cytidylate kinase) to form the diphosphate (B83284) derivative. nih.govnovocib.com UMP/CMP kinase plays a crucial role in the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis by catalyzing the phosphorylation of UMP, CMP, and dCMP. nih.govwikipedia.org
Human UMP/CMP kinase is known to phosphorylate a wide range of cytidine and deoxycytidine analogue monophosphates. nih.gov This broad substrate specificity is a key factor in the activation of many antiviral and anticancer nucleoside drugs. nih.gov While direct studies on the phosphorylation of N4,5-dimethyl-2'-deoxycytidine monophosphate by UMP/CMP kinase are not extensively documented in publicly available research, the enzyme's known promiscuity suggests a high probability of recognition and processing. The enzyme's active site can accommodate modifications at the N4 and 5-positions of the cytosine ring, as evidenced by its ability to phosphorylate other analogs.
Research on human deoxycytidine kinase (dCK) has shown that it can phosphorylate 5-methyl-deoxycytidine (5-Me-dC), a compound structurally similar to N4,5-dimethyl-2'-deoxycytidine. nih.gov The ability of dCK to handle the steric bulk of the methyl group at the 5-position suggests that the initial phosphorylation of N4,5-dimethyl-2'-deoxycytidine to its monophosphate form is plausible. nih.gov Following this initial step, UMP/CMP kinase would be responsible for the second phosphorylation.
The efficiency of phosphorylation by UMP/CMP kinase can be influenced by the specific modifications on the nucleoside analog. nih.gov The table below summarizes the kinetic parameters of human UMP/CMP kinase with its natural substrates and various deoxycytidine analogue monophosphates, providing a comparative context for the potential phosphorylation of N4,5-dimethyl-2'-deoxycytidine monophosphate.
Table 1: Kinetic Parameters of Human UMP/CMP Kinase for Various Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Relative Vmax/Km |
|---|---|---|---|
| UMP | 16 ± 2 | 1.8 ± 0.1 | 100 |
| CMP | 18 ± 2 | 1.5 ± 0.1 | 74 |
| dCMP | 110 ± 10 | 1.2 ± 0.1 | 10 |
| Arabinofuranosyl-CMP | 80 ± 10 | 1.5 ± 0.1 | 17 |
| Gemcitabine-MP | 150 ± 20 | 1.1 ± 0.1 | 6.5 |
Data adapted from studies on human UMP/CMP kinase. The values provide a relative comparison of substrate efficiency.
The modulation of UMP/CMP kinase expression levels has been shown to directly impact the cellular sensitivity to deoxycytidine analogs. nih.gov Overexpression of the enzyme leads to increased formation of the active triphosphate metabolites, while its downregulation results in drug resistance. nih.gov This highlights the critical role of UMP/CMP kinase in the activation pathway of this class of compounds.
Enzymes Involved in Isoprenoid Biosynthesis Pathways
Isoprenoids are a diverse class of natural products synthesized from the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov There are two primary pathways for the biosynthesis of these precursors: the mevalonate (B85504) (MVA) pathway and the non-mevalonate or methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov A thorough review of the scientific literature reveals no direct evidence or studies linking N4,5-dimethyl-2'-deoxycytidine to the enzymatic processes within the isoprenoid biosynthesis pathways. The enzymes in these pathways are highly specific for their phosphorylated sugar and alcohol substrates, and there is no indication that a modified nucleoside like N4,5-dimethyl-2'-deoxycytidine would be recognized or processed by these enzymes. nih.govbibliotekanauki.pl
Role in Nucleic Acid Structure and Stability
Effects on DNA Duplex Stability and Melting Temperature
The stability of a DNA duplex is a critical factor in genetic regulation, and modifications to nucleobases can have a substantial impact. The methylation at the C5 position of cytosine (5mC) is well-documented to stabilize the DNA helix, leading to an increase in its melting temperature (Tm). nih.gov This stabilization is primarily an enthalpic effect, suggesting stronger stacking interactions with adjacent bases. nih.govmdpi.com Studies have shown an average increase in Tm of about 1.1°C and a decrease in Gibbs free energy (ΔG°37) of -0.3 kcal/mol for each 5mC incorporated. mdpi.com
Conversely, methylation at the N4 position (N4-methylcytosine or 4mC) has a slightly different impact. While it still forms a base pair with guanine (B1146940), the stability is often slightly reduced compared to a standard C-G pair. nih.gov This is because the N4-methyl group disrupts one of the three hydrogen bonds in a canonical Watson-Crick pairing.
For 2'-deoxy-N,5-dimethylcytidine, the net effect on duplex stability is a balance of these two opposing influences. The hydrophobic and stacking contributions of the C5-methyl group likely counteract the modest destabilization caused by the loss of a hydrogen bond from the N4-methylation. In contrast, other modifications like 5-hydroxy-2'-deoxycytidine (B120496) are known to be highly destabilizing. nih.gov The precise thermodynamic signature of a DNA duplex containing N,5-dimethyl-2'-deoxycytidine would depend on sequence context, but it represents a unique case where two methyl groups on the same base fine-tune helical stability.
| Modification | Effect on Duplex Stability (Compared to Unmodified C) | Primary Thermodynamic Contribution | Source |
|---|---|---|---|
| 5-methylcytosine (B146107) (5mC) | Stabilizing (Increases Tm) | Favorable Enthalpy (ΔH°) | nih.govnih.govmdpi.com |
| N4-methylcytosine (4mC) | Slightly Destabilizing | Disruption of H-bond | nih.gov |
| 5-hydroxycytosine (5hmC) | Destabilizing | - | nih.govnih.gov |
| N,5-dimethylcytidine | Hypothesized to be a balance of stabilizing (C5-Me) and destabilizing (N4-Me) effects | Complex Interplay | nih.govnih.govnih.gov |
Influence on Local and Global DNA Conformation
The incorporation of 2'-deoxy-N,5-dimethylcytidine influences both the local geometry at the modification site and the broader conformation of the DNA helix. Crystallographic studies of the isolated N,5-dimethyl-2'-deoxycytidine nucleoside provide key insights into its preferred structure. researchgate.netresearchgate.net
However, methylation is known to affect the global properties of DNA. Cytosine methylation at the C5 position increases the persistence length of DNA, making the molecule more rigid. nih.gov This rigidity can promote the compaction of DNA into chromatin. Furthermore, sequences rich in 5mC can facilitate the transition from the common right-handed B-form DNA to the left-handed Z-form DNA. The additional methyl group at the N4 position, which protrudes into the major groove, could introduce steric hindrance that might modulate or even inhibit such large-scale conformational changes like the B-Z transition. nih.govresearchgate.net
| Structural Parameter | Observation for N,5-dimethyl-2'-deoxycytidine | Implication for DNA Structure | Source |
|---|---|---|---|
| Deoxyribose Sugar Pucker | C2'-endo envelope conformation | Compatible with B-form DNA | researchgate.netresearchgate.net |
| Pyrimidine (B1678525) Ring Conformation | Anticlinal | Accommodated in duplex | researchgate.net |
| Exocyclic Side Chain | g+ conformation | Common conformation in deoxycytidines | researchgate.netresearchgate.net |
Impact on Base Pairing Properties within Duplexes
The N4 position of cytosine is directly involved in Watson-Crick hydrogen bonding with guanine. The methylation at this position in 2'-deoxy-N,5-dimethylcytidine fundamentally alters its base-pairing capabilities. The N4-methyl group eliminates the hydrogen bond donor capacity of the exocyclic amino group. nih.gov
Despite this, studies on N4-methylcytosine show it still preferentially pairs with guanine, forming a base pair with two hydrogen bonds instead of three. nih.gov The N4-methyl group is oriented towards the DNA major groove, allowing the remaining hydrogen bonds to form. nih.gov However, the presence of two methyl groups in 2'-deoxy-N,5-dimethylcytidine raises the possibility of a steric clash between the N4-methyl and C5-methyl groups, which could influence the planarity and stability of the base pair. researchgate.net
This modification contrasts with N4-acylated deoxycytidines, which have been shown to facilitate mispairing with adenine (B156593) when utilized by certain DNA polymerases. nih.gov While N,5-dimethylcytidine is expected to primarily pair with guanine, the altered hydrogen bonding pattern and steric profile could potentially increase the frequency of mispairing events during DNA replication or repair, depending on the enzymatic context.
Modulation of DNA-Protein Interactions
The chemical information displayed in the major and minor grooves of DNA is essential for recognition by DNA-binding proteins. The dual methylation of 2'-deoxy-N,5-dimethylcytidine alters this landscape significantly.
The C5-methyl group of 5mC is a well-established epigenetic mark recognized by a host of specific binding proteins. The additional N4-methyl group introduces a new layer of complexity. This group protrudes into the major groove, the primary site of recognition for most transcription factors. nih.gov
Research has shown that DNA-binding proteins can be engineered to specifically distinguish between N4-methylcytosine and 5-methylcytosine. nih.gov For example, engineered Transcription-Activator-Like Effector (TALE) proteins can be designed to selectively bind or be repelled by the N4-methyl group, indicating that this modification provides a distinct recognition surface. nih.gov Therefore, the presence of N,5-dimethylcytidine would present a unique composite signal, potentially recruiting a novel set of proteins or preventing the binding of factors that would otherwise recognize 5mC or unmodified DNA. This modification can directly influence transcription factor binding and is crucial for maintaining genome stability. mdpi.comnih.govfrontiersin.org
DNA methylation plays a pivotal role in organizing chromatin structure. The increased rigidity imparted by 5-methylcytosine is thought to contribute to the stabilization of nucleosomes and the compaction of chromatin. nih.gov N4-methylcytosine has also been implicated in the adjustment of chromatin structure. mdpi.com
The "permethylation" in N,5-dimethylcytosine could further modulate these effects. nih.gov The altered surface of the DNA major groove could change how the DNA helix interacts with the histone tails and the core histone octamer. The combination of increased rigidity from the C5-methyl group and the steric bulk of the N4-methyl group could influence nucleosome positioning and higher-order chromatin folding, thereby impacting gene accessibility and regulation.
Considerations in RNA Secondary and Tertiary Structure (if incorporated into RNA)
While 2'-deoxy-N,5-dimethylcytidine is a DNA modification, considering its potential effects if incorporated into RNA provides valuable insight. Studies on the analogous RNA modifications N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) are highly informative. nih.govresearchgate.net
Research demonstrates that a single methyl group (m4C) in an RNA duplex has a relatively minor effect, retaining the standard C:G base pair. nih.govresearchgate.net However, the dimethylated version (m42C) dramatically disrupts the duplex. It prevents normal Watson-Crick pairing, leading to a significant decrease in duplex stability and a loss of base-pairing fidelity. nih.govresearchgate.net This disruption is caused by the loss of a hydrogen bond donor and significant steric hindrance.
By analogy, if 2'-deoxy-N,5-dimethylcytidine were to be incorporated into an RNA strand (a hypothetical scenario or in a DNA/RNA hybrid), the N4-methylation would be expected to have a similarly disruptive effect. It would likely weaken the secondary structure by preventing canonical base pairing and could interfere with the formation of complex tertiary structures that rely on precise hydrogen bonding networks. The incorporation of other analogues like gemcitabine (B846) into RNA is known to inhibit RNA synthesis, highlighting the sensitivity of RNA machinery to modified cytidines. nih.gov
Mechanistic Insights into Biological Functions in Model Systems
Replication and Repair Mechanisms
The integrity of the genome is constantly challenged by DNA damage and the need for accurate replication. The cellular machinery responsible for these processes must be able to recognize and correctly handle non-standard bases.
DNA replication fidelity is the result of accurate nucleotide selection by DNA polymerases and their proofreading activities. The presence of a modified base like N4,5-Dimethyl-2'-deoxycytidine in a template strand would pose a significant challenge to a DNA polymerase. The N4-methyl group blocks the hydrogen-bonding face of cytosine that is necessary for canonical pairing with guanine (B1146940). This could lead to a stall in replication or, more likely, the mis-incorporation of an incorrect nucleotide opposite the modified base, thus reducing replication fidelity.
Studies on other N4-modified cytosine analogs, such as N4-acyl-2'-deoxycytidine, show that they can lead to ambiguous base pairing, with some DNA polymerases incorporating adenine (B156593) instead of guanine. nih.gov Although direct fidelity studies on N4,5-Dimethyl-2'-deoxycytidine are limited, its structure strongly suggests it would be a mutagenic lesion if present during DNA replication.
Cells possess multiple DNA repair pathways to remove modified or damaged bases. The Base Excision Repair (BER) pathway is primarily responsible for excising small, non-helix-distorting base lesions. A key study investigated whether N4,5-dimethylcytosine (mN4,5C), the base component of the nucleoside, is recognized as DNA damage by repair enzymes. nih.gov The research demonstrated that this doubly methylated base is indeed a substrate for DNA repair glycosylases. nih.gov
Specifically, the Escherichia coli BER enzymes Nei and Fpg were found to have significant DNA incision activity at mN4,5C residues in vitro. nih.gov This indicates that the cell recognizes this modification not as an epigenetic signal but as a lesion that needs to be removed. The Nei protein, in particular, showed the highest activity when the lesion was paired with its cognate base, guanine, suggesting a robust mechanism for its removal. nih.gov The study concluded that mN4,5C acts as a disturbing lesion in DNA and identified Nei as a major glycosylase for its repair in E. coli. nih.gov
| Enzyme | Pairing Partner of mN4,5C | Relative Activity | Reference |
| Nei | Guanine (G) | +++ | nih.gov |
| Adenine (A) | ++ | nih.gov | |
| Thymine (T) | ++ | nih.gov | |
| Cytosine (C) | ++ | nih.gov | |
| Fpg | Cytosine (C) | ++ | nih.gov |
| Thymine (T) | + | nih.gov |
This interactive table summarizes the relative in vitro activity of E. coli DNA glycosylases on DNA containing the N4,5-dimethylcytosine lesion opposite different bases. Activity is denoted qualitatively from high (+++) to lower (+).
Cellular Signaling Pathways at the Molecular Level
Specific cellular signaling pathways directly modulated by Cytidine (B196190), 2'-deoxy-N,5-dimethyl- have not been extensively characterized in the literature. However, based on its demonstrated role as a DNA lesion, its presence within the genome would be expected to trigger the DNA Damage Response (DDR) pathway. nih.gov
The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. nih.govnih.gov The recognition of a lesion like N4,5-dimethylcytosine by a repair glycosylase is the first step in a cascade that can lead to the activation of master kinases such as ATM and ATR. nih.gov These kinases then phosphorylate a host of downstream targets to orchestrate a cellular response that can include a temporary halt in the cell cycle to allow time for repair, or if the damage is too severe, the induction of programmed cell death (apoptosis) to eliminate the compromised cell. Therefore, while not a signaling molecule itself, the incorporation of N4,5-Dimethyl-2'-deoxycytidine into DNA would serve as a damage signal, initiating a cascade of protein phosphorylation and recruitment events central to maintaining genome stability.
Photochemistry and Excited-State Relaxation Mechanisms
The study of the photochemistry of modified nucleosides is crucial for understanding their photostability and the potential for UV-induced damage. Research has shown that even small modifications to the chemical structure of a nucleoside can significantly alter its interaction with UV light and its subsequent relaxation pathways.
Upon absorption of UV radiation, nucleosides are promoted to an electronically excited state. For canonical nucleosides, this excess energy is typically dissipated very rapidly through non-radiative decay channels, returning the molecule to its ground state without undergoing photochemical reactions. This inherent photostability is a key feature that protects the genetic material from UV damage.
However, modifications to the nucleoside can alter these ultrafast decay pathways. For Cytidine, 2'-deoxy-N,5-dimethyl-, the presence of the two methyl groups is expected to influence its photochemistry. Studies on the related molecule, 5-methyl-2'-deoxycytidine (B118692) (5-mdC), have shown that methylation at the C5 position leads to a significant lengthening of the excited-state lifetime compared to the unmodified deoxycytidine. nih.govnortheastern.edu This is attributed to an increased energy barrier for the non-radiative decay back to the ground state. acs.org This longer lifetime in the excited state increases the probability of undergoing other processes, including fluorescence or photochemical reactions. acs.org
The excited-state dynamics of 5-mdC have been investigated using time-resolved spectroscopy and quantum mechanical calculations. These studies have revealed that after photoexcitation, the molecule relaxes via biexponential dynamics. acs.org A similar, complex relaxation process would be anticipated for N,5-dm-dC, likely influenced by the additional methyl group on the exocyclic nitrogen.
Understanding UV-Induced Photodamage in Modified Nucleosides
The extended excited-state lifetime of modified nucleosides like 5-mdC has been linked to an increased susceptibility to UV-induced photodamage. nih.gov When the rapid internal conversion to the ground state is hindered, the excited molecule has a greater opportunity to react with other molecules or undergo intramolecular rearrangements, leading to the formation of photoproducts.
A common type of UV-induced DNA damage is the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), where two adjacent pyrimidine bases form covalent bonds. nih.gov The increased excited-state lifetime of 5-mdC has been associated with a higher quantum yield for the formation of such photoproducts. nih.gov Given the structural similarities, it is plausible that N,5-dm-dC could also be more prone to UV-induced damage compared to deoxycytidine.
The photochemical reactions of 5-methylcytosine (B146107) and its deoxyribonucleoside, 5-methyl-2'-deoxycytidine, in aqueous solutions have been studied, revealing the formation of specific photoproducts. nih.gov The mechanism is proposed to involve the nucleophilic attack of water on the photoexcited molecule. nih.gov Similar pathways could be relevant for the photodegradation of N,5-dm-dC.
Advanced Analytical Methodologies for N4,5 Dimethyl 2 Deoxycytidine Research
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-performance liquid chromatography stands as a primary tool for the separation and quantification of N4,5-dimethyl-2'-deoxycytidine from complex biological matrices. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.
Reversed-Phase HPLC for Nucleoside and Nucleotide Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for the analysis of nucleosides and nucleotides, including derivatives like N4,5-dimethyl-2'-deoxycytidine. In RP-HPLC, a nonpolar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase. This setup allows for the separation of compounds based on their hydrophobicity.
While specific methods for N4,5-dimethyl-2'-deoxycytidine are not extensively detailed in publicly available literature, methods for the closely related compound, 5-methyl-2'-deoxycytidine (B118692), provide a strong precedent. These methods commonly employ C18 columns and mobile phases consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like methanol (B129727) or acetonitrile. The gradient elution, where the concentration of the organic modifier is increased over time, is often used to achieve optimal separation of multiple nucleosides within a single run.
For instance, the separation of 5-methyl-2'-deoxycytidine has been achieved using a C18 column with a mobile phase of ammonium acetate and acetonitrile. The retention time and elution order are highly dependent on the specific conditions, including the gradient profile, flow rate, and column temperature.
Table 1: Illustrative RP-HPLC Conditions for Analysis of Modified Deoxycytidines
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 274 nm |
Note: This table represents typical conditions for related compounds and serves as a starting point for method development for N4,5-dimethyl-2'-deoxycytidine.
Coupled Techniques (e.g., HPLC-UV, HPLC-ESI-MS) for Detection
To enhance the sensitivity and selectivity of detection following HPLC separation, coupling with various detectors is standard practice.
HPLC with Ultraviolet (UV) Detection (HPLC-UV) is a robust and common method for the quantification of nucleosides. These compounds typically exhibit strong UV absorbance due to their aromatic pyrimidine (B1678525) ring. N4,5-dimethyl-2'-deoxycytidine is expected to have a UV absorption maximum around 274 nm, similar to other cytidine (B196190) derivatives. By monitoring the absorbance at this wavelength, a chromatogram is generated where the peak area is proportional to the concentration of the analyte. This method has been successfully used for the determination of 5-methyl-2'-deoxycytidine in DNA hydrolysates nih.govnih.gov.
HPLC with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) provides a significant advantage in terms of selectivity and identification. ESI is a soft ionization technique that allows the gentle transfer of ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion. When coupled with HPLC, it allows for the mass-to-charge ratio (m/z) of the eluting compounds to be determined, providing a high degree of confidence in compound identification. This is particularly valuable when analyzing complex mixtures where multiple compounds may have similar retention times. The use of HPLC-ESI-MS has been demonstrated for the analysis of 5-methyl-2'-deoxycytidine in various biological samples nih.govnih.gov.
Mass Spectrometry (MS) for Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of N4,5-dimethyl-2'-deoxycytidine.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry is the preferred method for analyzing polar and thermally labile molecules like nucleosides. In positive ion mode, N4,5-dimethyl-2'-deoxycytidine is expected to readily form a protonated molecule, [M+H]+. Given the molecular formula C₁₁H₁₇N₃O₄, the expected monoisotopic mass of the neutral molecule is approximately 255.1219 g/mol . Therefore, the protonated molecule would be observed at an m/z of approximately 256.1297. The high accuracy mass measurement capabilities of modern mass spectrometers allow for the confirmation of the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule of N4,5-dimethyl-2'-deoxycytidine ([M+H]+ at m/z 256.1) would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a unique "fingerprint" of the molecule.
For nucleosides, a characteristic fragmentation is the cleavage of the N-glycosidic bond between the base and the deoxyribose sugar. This would result in two major fragment ions:
The protonated base: N4,5-dimethylcytosine.
The deoxyribose sugar fragment.
The loss of the deoxyribose moiety (mass of 116.0473 Da) from the precursor ion is a common observation.
Table 2: Predicted MS/MS Fragmentation of [N4,5-Dimethyl-2'-deoxycytidine+H]+
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 256.1 | 140.1 | 116.0 | [N4,5-dimethylcytosine+H]+ |
| 256.1 | - | 116.0473 | Deoxyribose |
Note: This table is based on the general fragmentation patterns of nucleosides and specific data for N4,5-dimethyl-2'-deoxycytidine may vary.
Spectroscopic Characterization (Beyond Structural Studies)
Beyond the primary structural elucidation, other spectroscopic techniques provide valuable information about the electronic and vibrational properties of N4,5-dimethyl-2'-deoxycytidine.
A study on N4,5-dimethyl-2'-deoxycytidine reported its characterization using NMR, UV, IR, and MS techniques researchgate.net. While detailed spectra are not always available in the public domain, the principles of these techniques offer insight into the molecule's properties.
Ultraviolet (UV) Spectroscopy: As mentioned earlier, the pyrimidine ring of N4,5-dimethyl-2'-deoxycytidine results in strong UV absorbance. The position of the absorption maximum (λmax) and the molar absorptivity are characteristic properties that can be used for quantification and to study electronic transitions within the molecule. The λmax is expected to be around 274 nm.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of N4,5-dimethyl-2'-deoxycytidine would show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as N-H, C=O, C-N, and O-H bonds. While a full spectrum is not readily available, studies on related compounds like 5-methyl-2'-deoxycytidine have utilized IR spectroscopy to characterize the molecule and its radical cations nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of N4,5-dimethyl-2'-deoxycytidine. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the number and connectivity of the protons in the deoxyribose sugar and the pyrimidine base, including the two methyl groups. Similarly, the ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. A published study confirms the structural determination of N4,5-dimethyl-2'-deoxycytidine using NMR, although the detailed spectral data is not provided researchgate.net.
UV-Vis Spectroscopy for Concentration Determination and Purity Assessment
UV-Visible (UV-Vis) spectroscopy is a fundamental and widely accessible technique for determining the concentration of nucleic acids and their analogues in solution, as well as for providing an initial assessment of their purity. The principle behind this method is the measurement of light absorption by the chromophoric pyrimidine ring of the nucleoside.
The concentration of a pure sample of N4,5-Dimethyl-2'-deoxycytidine can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (a constant specific to the compound at a given wavelength), c is the concentration, and l is the path length of the cuvette.
While specific spectral data for N4,5-Dimethyl-2'-deoxycytidine is not extensively published, the methodology follows the established protocols for similar nucleosides. For instance, the closely related epigenetic derivative 5-methyl-2'-deoxycytidine (5mdCyd) exhibits a characteristic maximum absorbance (λmax) in the ultraviolet range. nih.govacs.org An aqueous solution of the compound is scanned across a UV wavelength range (typically 200-400 nm) to determine its λmax. researchgate.net Purity can be assessed by examining the shape of the absorption spectrum; the presence of contaminants like proteins or other organic molecules would alter the spectral profile and the ratio of absorbances at different wavelengths (e.g., A260/A280). For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of solutions with known concentrations. researchgate.net High-performance liquid chromatography (HPLC) coupled with a UV detector is the gold standard for separating the compound from a mixture and quantifying it based on the area of its corresponding peak in the chromatogram. researchgate.net
Table 1: Spectroscopic Properties of a Related Deoxycytidine Derivative
| Compound | λmax (in aqueous buffer) | Analytical Method |
| 5-methyl-2'-deoxycytidine (5mdCyd) | ~280 nm | UV-Vis Spectroscopy |
Note: This data is for a structurally similar compound and is provided to illustrate the typical spectral region of interest. nih.gov
Fluorescence-Based Detection Methods (e.g., for etheno-adducts)
While N4,5-Dimethyl-2'-deoxycytidine itself is not strongly fluorescent, certain derivatives, particularly etheno-adducts, exhibit high fluorescence, enabling highly sensitive detection. Etheno-adducts, such as 3,N4-etheno-2'-deoxycytidine (etheno-dC), are promutagenic lesions formed from exposure to metabolites of compounds like vinyl chloride. chemicalbook.comnih.gov These adducts can be quantified using sensitive photometric methods, most commonly involving separation by high-performance liquid chromatography (HPLC) followed by fluorescence detection. chemicalbook.com
The methodology involves the enzymatic digestion of DNA containing the adduct, followed by HPLC separation to resolve the modified nucleoside from the canonical ones. The eluate is then passed through a fluorescence detector set to the optimal excitation and emission wavelengths for the specific adduct. This approach allows for the detection of extremely low quantities of adducts within a large excess of unmodified nucleosides. For example, the detection limit for the related 1,N6-ethenodeoxyadenosine adduct is in the low picomole range. chemicalbook.com Advanced methods may couple immunoaffinity chromatography online with liquid chromatography and tandem mass spectrometry (LC-MS/MS) for even greater sensitivity and specificity, capable of detecting as few as 5 adducts in 10⁸ normal nucleotides. nih.gov
Table 2: Characteristics of Fluorescence-Based Detection for Etheno Adducts
| Adduct Type | Detection Method | Key Findings |
| Ethenodeoxycytidine | HPLC with Fluorescence Detection | Adducts are highly fluorescent, allowing for sensitive photometric quantitation after HPLC separation. chemicalbook.com |
| 3,N4-etheno-2'-deoxycytidine | On-line Immunoaffinity Chromatography-LC/ES-MS/MS | Enables automated, highly sensitive quantification of ~5 adducts in 10⁸ nucleotides from 100-µg DNA samples. nih.gov |
| 1,N2-etheno-2'-deoxyguanosine | Femtosecond Fluorescence Upconversion | Exhibits two emission bands with maxima at 335 nm and 425 nm. aatbio.com |
Enzymatic Assays for Specific Activity Measurement
Enzymatic assays are critical for studying the biological activity of N4,5-Dimethyl-2'-deoxycytidine, particularly its role as a substrate or inhibitor for various enzymes involved in nucleoside metabolism and DNA synthesis.
High-Throughput Screening Methods for Cytidine-Related Enzymes
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, making it an indispensable tool for discovering enzyme inhibitors or identifying microbial strains with enhanced production of a specific nucleoside. Assays are typically performed in 96-well or 384-well plates and rely on a detectable signal, such as a change in color (colorimetric) or light emission (fluorescent).
A pertinent example is an enzymatic assay developed for screening cytidine-producing microbial strains. This method combines the action of cytidine deaminase (CDA), which converts cytidine to uridine (B1682114) and ammonia (B1221849) (NH3), with the indophenol (B113434) method, which accurately measures the produced NH3, resulting in a color change. nih.govresearchgate.net This coupled assay has a linear detection range of 0.058-10 mM for cytidine and is suitable for HTS in 96-well plates. nih.gov Another powerful HTS approach uses a fluorescence-based promoter-reporter system. This was employed to screen for activators of the PTEN gene, where a library of ~3400 compounds was tested to identify molecules that increased the fluorescent reporter signal, leading to the identification of the cytidine analogue 5-azacytidine (B1684299) as a potent hit. nist.gov Such HTS methodologies can be readily adapted to screen for inhibitors or substrates of enzymes that specifically interact with N4,5-Dimethyl-2'-deoxycytidine.
Table 3: High-Throughput Screening Methods for Cytidine and Related Enzymes
| Assay Type | Principle | Application Example |
| Enzymatic-Colorimetric | Coupled reaction where Cytidine Deaminase produces ammonia, which is then quantified by the colorimetric indophenol method. nih.govresearchgate.net | Screening microbial libraries for high-level cytidine producers. nih.gov |
| Fluorescence Promoter-Reporter | A promoter for a gene of interest (e.g., PTEN) is linked to a fluorescent reporter gene. Compounds that activate the promoter increase the fluorescent signal. nist.gov | Screening a chemical library to identify inhibitors of DNA methyltransferase-1 (DNMT1). nist.gov |
Assays for Polymerase Activity and Incorporation
To determine if N4,5-Dimethyl-2'-deoxycytidine, in its triphosphate form (dN,5dmCTP), can be incorporated into DNA, primer extension assays are commonly used. These assays measure the ability of a DNA polymerase to use the modified nucleotide as a substrate to extend a short, labeled DNA primer annealed to a longer template strand.
In a typical assay, a DNA template, a labeled primer (often with a radioactive or fluorescent tag), and a specific DNA polymerase are combined. The reaction is initiated by adding a mixture of dNTPs, which may include the modified dNTP. The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis and visualized. The appearance of longer DNA products indicates that the polymerase successfully incorporated the nucleotide(s).
Research on other N4-modified deoxycytidines, such as N4-acyl-2'-deoxycytidine triphosphates (dCAcylTPs), has shown that various DNA polymerases, including Taq, Klenow fragment (exo-), and KOD XL, can efficiently use them as substrates. researchgate.net However, these studies also revealed that incorporation can be promiscuous, with some polymerases forming C-A mispairs in addition to the correct C-G pair. researchgate.net A highly sensitive, fluorescence-based assay has also been developed that can measure DNA polymerase extension activity down to approximately 50 enzyme molecules, offering a quantitative method to assess polymerase function with modified substrates. acs.org
Table 4: Polymerase Incorporation of Modified Deoxycytidine Nucleotides
| DNA Polymerase Family | Example Polymerase | Observation with N4-Acyl-dCTPs |
| Family A | Taq, Klenow fragment (exo-) | Efficiently incorporates the modified nucleotide, but also prone to forming mispairs with adenine (B156593) (A). researchgate.net |
| Family B | KOD XL | Efficiently incorporates the modified nucleotide, but also prone to forming mispairs with adenine (A). researchgate.net |
| Family B (proofreading) | phi29 | Successfully utilizes the modified nucleotide but is prone to forming mispairs with adenine (A) under the tested conditions. researchgate.net |
Applications in Molecular Biology and Research Tools
Synthesis of Modified Oligonucleotides for Research Probes
The synthesis of oligonucleotides containing modified bases is a cornerstone of modern molecular biology research. nih.gov These synthetic DNA or RNA strands, which incorporate analogues like 2'-deoxy-N,5-dimethylcytidine, are critical for creating highly specific research probes. The primary method for generating these modified oligonucleotides is solid-phase phosphoramidite (B1245037) chemistry. capes.gov.br In this process, nucleoside phosphoramidites, the building blocks of DNA and RNA, are sequentially added to a growing chain that is attached to a solid support. nih.gov
The phosphoramidite derivative of 2'-deoxy-N,5-dimethylcytidine can be chemically synthesized and then used in an automated DNA synthesizer. This allows for its precise placement at any desired position within an oligonucleotide sequence. Following synthesis, the oligonucleotide is cleaved from the support, and protecting groups are removed, yielding a purified, modified probe ready for use in various experimental applications. atdbio.com
Oligonucleotides containing 2'-deoxy-N,5-dimethylcytidine are instrumental in studying the activity and specificity of enzymes that modify DNA and RNA. A key class of such enzymes are the cytidine (B196190) deaminases, like the AID/APOBEC family, which convert cytidine to uridine (B1682114) in single-stranded DNA. nih.gov By placing 2'-deoxy-N,5-dimethylcytidine in a DNA probe, researchers can investigate how the N4-methylation affects the binding and catalytic activity of these deaminases. It has been demonstrated that N4,5-dimethyldeoxycytidine can participate in the inhibition of cytidine deaminase. chemicalbook.com
Furthermore, studies on the related RNA modification N4,N4-dimethylcytidine (m4,2C) have shown that such modifications can significantly impact enzymatic processes. For instance, in reverse transcription assays using HIV-1 reverse transcriptase, dimethylated cytosine bases can disrupt normal base pairing and induce mutations. semanticscholar.org With other, higher-fidelity polymerases, this modification can halt DNA synthesis altogether. semanticscholar.org Probes containing 2'-deoxy-N,5-dimethylcytidine can thus be used to map the active sites of polymerases and deaminases and to understand how these enzymes recognize and process modified bases.
As a nucleoside analogue, 2'-deoxy-N,5-dimethylcytidine provides deep insights into the mechanisms of enzyme function and DNA-protein interactions. medchemexpress.com The specific three-dimensional structure of the nucleoside, once incorporated into DNA, can influence the local DNA conformation and its recognition by enzymes. X-ray crystallography studies of N4-methyl-5-methyl-2'-deoxycytidine reveal a specific conformation for the pyrimidine (B1678525) ring and the deoxyribose sugar. researchgate.net
This defined structure is critical for understanding enzyme-substrate interactions. For example, the conformation of the exocyclic side chain is a key determinant for whether a nucleoside can be phosphorylated (and thus activated) by enzymes like the Herpes Simplex Virus thymidine (B127349) kinase (HSV-TK). researchgate.net The specific conformation adopted by 2'-deoxy-N,5-dimethylcytidine may render it an unfavorable substrate for certain enzymes, and this lack of activity provides crucial mechanistic information about the enzyme's active site requirements. researchgate.net This approach is analogous to the use of other nucleoside analogues, such as 5-aza-2'-deoxycytidine, which is widely used to mechanistically study DNA methylation. nih.gov
In Vitro Biochemical Activity Assays
In vitro biochemical assays are essential for characterizing the function of proteins and enzymes in a controlled environment. novalix.com 2'-deoxy-N,5-dimethylcytidine and oligonucleotides containing it are valuable reagents in these assays to probe enzymatic reactions and biochemical systems.
The potential for 2'-deoxy-N,5-dimethylcytidine to act as a substrate is evaluated in various enzymatic reactions. Studies have shown that other N4-modified deoxycytidines, such as N4-acylated 2'-deoxycytidine (B1670253) triphosphates, can be efficiently used as substrates by a range of DNA polymerases. nih.gov Similarly, nucleosides with modifications at the C5 position, like 5-hydroxy-2'-deoxycytidine (B120496), are recognized and removed by DNA repair enzymes such as E. coli endonuclease III. nih.gov
These findings suggest that 2'-deoxy-N,5-dimethylcytidine triphosphate could potentially serve as a substrate for certain DNA polymerases or other DNA-modifying enzymes. Experiments using this modified nucleoside can determine the substrate specificity of these enzymes and how the dual methylations on the base affect the rate and fidelity of the enzymatic reaction.
| Enzyme Class | Potential Interaction with 2'-deoxy-N,5-dimethylcytidine | Related Findings |
| DNA Polymerases | Potential Substrate | Family A and B DNA polymerases can incorporate N4-acylated dCTPs. nih.gov |
| DNA Glycosylases (Repair) | Potential Substrate | E. coli Endonuclease III removes 5-hydroxy-2'-deoxycytidine from DNA. nih.gov |
| Cytidine Deaminases | Potential Substrate/Inhibitor | AID/APOBEC enzymes target deoxycytidine for deamination. nih.gov |
| Kinases | Potential Substrate (for phosphorylation) | Conformation is critical for phosphorylation by kinases like HSV-TK. researchgate.net |
Perhaps more significantly, 2'-deoxy-N,5-dimethylcytidine can function as an inhibitor or modulator of biochemical processes. Research has indicated that it is involved in the inhibition of cytidine deaminase. chemicalbook.com This inhibitory action is crucial for studying the biological roles of these enzymes.
Furthermore, studies on the closely related RNA modification N4,N4-dimethylcytidine show that it disrupts the standard Watson-Crick base pairing with guanine (B1146940), leading to a less stable, wobble-like conformation. semanticscholar.org This structural disruption significantly decreases the thermal stability of nucleic acid duplexes. semanticscholar.org When incorporated into a DNA template, 2'-deoxy-N,5-dimethylcytidine can act as a modulator by altering DNA stability and flexibility, thereby influencing the binding of proteins that recognize specific DNA structures. In enzymatic assays, it can act as a direct inhibitor, as seen with certain reverse transcriptases that are unable to synthesize DNA past this modified base. semanticscholar.org
Contribution to the Study of an Extended Genetic Alphabet
The field of synthetic biology aims to move beyond the four-letter (A, T, C, G) genetic alphabet to create artificially expanded genetic information systems (AEGIS). nih.gov This involves the design of novel nucleobases that can form unique, stable base pairs. While 2'-deoxy-N,5-dimethylcytidine is not itself a new letter in an expanded alphabet, its study contributes fundamentally to this field.
Understanding how the existing cellular machinery—particularly DNA and RNA polymerases—interacts with modified bases is a prerequisite for introducing a fully synthetic base pair into a living system. By incorporating a "decorated" base like 2'-deoxy-N,5-dimethylcytidine into DNA, researchers can probe the tolerance and fidelity of the enzymes that replicate and transcribe the genetic code. semanticscholar.org Studies that reveal how this modification alters base pairing, disrupts duplex stability, or blocks polymerases provide critical data on the steric and electronic constraints of the enzymatic active sites. semanticscholar.org This knowledge of how the natural system responds to non-canonical bases informs the rational design of new nucleobases for an extended genetic alphabet that can be efficiently and faithfully replicated by polymerases. nih.gov
Development of Novel Analytical Standards for Research
The precise and accurate quantification of modified nucleosides in biological samples is crucial for advancing our understanding of various cellular processes, including epigenetic regulation. The development of well-characterized analytical standards is a fundamental prerequisite for the validation and application of quantitative analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Cytidine, 2'-deoxy-N,5-dimethyl-, also known as N4,5-Dimethyl-2'-deoxycytidine, has emerged as a candidate for a novel analytical standard in such research applications. Its utility stems from its unique structure, which can serve as a distinct analyte for method development or as an internal standard for the quantification of other modified nucleosides.
The synthesis and rigorous characterization of a compound are the first steps in establishing it as a reliable analytical standard. A detailed structural analysis of N4,5-Dimethyl-2'-deoxycytidine was reported, providing a solid foundation for its use as a reference material. researchgate.netresearchgate.net The compound was synthesized and purified, yielding colorless crystals suitable for X-ray crystallography. researchgate.netresearchgate.net This analysis confirmed the molecular structure and provided precise data on its stereochemistry and conformation. researchgate.netresearchgate.net
Table 1: Crystallographic and Structural Data for Cytidine, 2'-deoxy-N,5-dimethyl-
| Parameter | Value |
|---|---|
| Molecular Formula | C11H17N3O4 |
| Molecular Weight | 255.27 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Pyrimidine Ring Conformation (χ) | anticlinal (-ac) [245.10 (18)°] |
| Deoxyribose Sugar Ring Conformation | C2'-endo (2E) envelope |
| Exocyclic Side Chain at C5' Conformation (γ) | g+ [55.0 (2)°] |
This table presents key structural parameters of Cytidine, 2'-deoxy-N,5-dimethyl- as determined by X-ray crystallography. The precise characterization of these features is essential for its qualification as an analytical standard. researchgate.netresearchgate.net
The development of analytical standards is critical for quantitative studies in epigenetics, where the levels of modified nucleosides like 5-methyl-2'-deoxycytidine (B118692) (5-mdC) are measured. nih.gov In such studies, a well-defined standard is necessary for the construction of calibration curves and for the accurate determination of the analyte's concentration in unknown samples. nih.gov While research has extensively focused on the quantification of 5-mdC, the availability of a broader range of methylated cytidine analogues as standards, including N,5-dimethyl-2'-deoxycytidine, can aid in the development of more comprehensive analytical methods.
For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for the sensitive and specific quantification of nucleosides, a stable isotope-labeled internal standard is often employed to correct for matrix effects and variations in sample processing. nih.govresearchgate.net The synthesis of an isotopically labeled version of Cytidine, 2'-deoxy-N,5-dimethyl- would make it an ideal internal standard for the quantification of its unlabeled counterpart or other closely related analytes. The development of such a standard would follow a rigorous validation process to establish its purity, stability, and suitability for the intended analytical method. nih.gov
Table 2: Key Parameters for Analytical Method Validation Using a Novel Standard
| Validation Parameter | Description |
|---|---|
| Linearity | Demonstrating a proportional relationship between the concentration of the standard and the analytical signal over a defined range. cipac.org |
| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of the standard. cipac.org |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. cipac.org |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. cipac.org |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for a given time. nih.gov |
This table outlines the essential parameters that would need to be assessed to validate Cytidine, 2'-deoxy-N,5-dimethyl- as a novel analytical standard for research applications.
Future Directions and Emerging Research Avenues
Elucidation of Potential Endogenous Biosynthesis or Catabolic Pathways for N4,5-Dimethyl-2'-deoxycytidine
A fundamental question surrounding N4,5-Dimethyl-2'-deoxycytidine is its origin in biological systems. Currently, it is primarily regarded as a synthetic compound; however, the possibility of its endogenous existence cannot be dismissed. Future research must focus on determining if cells can synthesize this modified nucleoside. This involves searching for novel DNA methyltransferases or other enzymes capable of sequentially or concurrently methylating the N4 and C5 positions of deoxycytidine within a DNA strand. The discovery of an enzyme that synthesizes N4,N4-dimethylcytidine (m42C) in the ribosomes of the archaeon Thermococcus kodakarensis suggests that biological pathways for N4-methylation of cytidine (B196190) exist, providing a precedent for investigating similar enzymes acting on deoxycytidine. nih.gov
Conversely, understanding the metabolic fate of N4,5-Dimethyl-2'-deoxycytidine is crucial. Research into its catabolic pathways will reveal how cells process and degrade this compound. Studies on similar nucleoside analogues, such as 5-aza-2'-deoxycytidine, have shown that they are incorporated into DNA and can be targeted by cellular repair mechanisms. pnas.orgnih.gov Similarly, the catabolism of 5-Trifluoromethyl-2'-deoxycytidine is influenced by enzymes like pyrimidine (B1678525) nucleoside phosphorylases. nih.gov Investigating whether N4,5-Dimethyl-2'-deoxycytidine is a substrate for cytidine deaminase, which converts deoxycytidine to deoxyuridine, or other nucleoside catabolizing enzymes will be a critical step. nih.gov Identifying these pathways is essential for predicting the compound's stability, potential cytotoxicity, and mechanism of action in a biological context.
Exploration of N4,5-Dimethyl-2'-deoxycytidine in Diverse Organisms and Model Systems
To comprehend the functional implications of N4,5-Dimethyl-2'-deoxycytidine, its effects must be studied across a range of biological systems. The use of established model organisms offers a powerful strategy for this exploration. harvard.edu Simple, genetically tractable organisms such as fission yeast (Schizosaccharomyces pombe), which has been used to test the effects of other nucleoside analogues on DNA replication and genomic stability, could provide initial insights into the cellular response to this compound. mdpi.com
More complex animal models, including the fruit fly (Drosophila melanogaster), nematode worm (Caenorhabditis elegans), and zebrafish (Danio rerio), are invaluable for investigating the compound's impact on development, physiology, and disease. harvard.edu These organisms have well-conserved fundamental biological pathways, allowing for the functional analysis of genetic and epigenetic modifications. harvard.edu Furthermore, mouse models, which have been instrumental in evaluating the chemopreventive and therapeutic potential of other deoxycytidine analogues like 5-aza-2'-deoxycytidine, would be essential for preclinical studies to understand its systemic effects, efficacy, and potential therapeutic window. oup.com Exploring its presence and function in diverse domains of life, including hyperthermophilic archaea where unique RNA modifications are critical for survival, could also provide novel insights into its evolutionary significance and biological roles. nih.gov
Advanced Computational Modeling for Predicting Interactions and Dynamics
Computational modeling provides a vital, non-invasive tool to predict the structural and dynamic consequences of incorporating N4,5-Dimethyl-2'-deoxycytidine into DNA. Atomic-level simulations, such as molecular dynamics (MD), can reveal how the dual methylation affects the local and global properties of the DNA double helix. nih.gov These models can predict changes in DNA flexibility, groove width, and the propensity to adopt non-B-form conformations, all of which can influence DNA-protein interactions. nih.gov The existing X-ray crystallography data for N4,5-Dimethyl-2'-deoxycytidine, which details its conformation, serves as a critical starting point for building these advanced models. researchgate.net
Furthermore, computational approaches are essential for predicting how this modification might alter the binding affinity and specificity of DNA-binding proteins, such as transcription factors and DNA repair enzymes. harvard.edu By modeling the modified DNA in complex with these proteins, researchers can generate hypotheses about which cellular pathways are most likely to be affected. Such predictive studies can guide experimental design, saving significant time and resources by focusing on the most promising protein-DNA interactions for in vitro and in vivo validation. harvard.eduucl.ac.uk
Integration of N4,5-Dimethyl-2'-deoxycytidine into Synthetic Biology for Novel Nucleic Acid Constructs
The field of synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov Modified nucleosides are powerful tools in this endeavor, enabling the creation of novel nucleic acid constructs with tailored properties. frontiersin.orgnih.govnih.gov The unique N4,5-dimethyl modification could be leveraged to create synthetic genes or oligonucleotides with enhanced stability against nuclease degradation, a common challenge in genetic manipulation. nih.gov
The enzymatic synthesis of DNA containing modified bases is a cornerstone of this approach. Research has demonstrated that various DNA polymerases can efficiently incorporate N4-acylated 2'-deoxycytidine (B1670253) triphosphates into DNA, suggesting that an appropriately synthesized N4,5-Dimethyl-2'-deoxycytidine triphosphate could also serve as a substrate for enzymatic incorporation. nih.govoup.com Integrating this modified base into aptamers, which are oligonucleotides that bind to specific target molecules, could enhance their binding affinity or stability. Moreover, its inclusion in synthetic genetic circuits could be used to modulate gene expression in novel ways, potentially creating new tools for bioengineering and biotechnology. frontiersin.orgnih.gov
Development of Highly Sensitive and Specific Detection Methods for Trace Amounts in Biological Samples
The ability to detect and quantify N4,5-Dimethyl-2'-deoxycytidine in biological samples is paramount for studying its potential endogenous presence, metabolic fate, and effects on genomic DNA. Given that modified nucleosides often exist at very low levels, the development of highly sensitive and specific analytical methods is a critical research avenue.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a gold-standard technique for the sensitive detection and quantification of DNA modifications. nih.gov This method can be further enhanced through chemical derivatization, which involves adding a chemical tag to the nucleoside to improve its ionization efficiency and detection sensitivity by hundreds or even thousands of times. nih.gov Other promising techniques include:
Two-Dimensional Thin-Layer Chromatography (2D-TLC): A cost-effective method capable of detecting modified nucleotides at the femtomole level, particularly when using radiolabeling. nih.gov
Immunological Methods: Techniques like enzyme-linked immunosorbent assay (ELISA) could be developed using specific antibodies that recognize N4,5-Dimethyl-2'-deoxycytidine, though this requires the successful generation of highly specific monoclonal antibodies. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS): A powerful technique that can identify chemically modified DNA bases by detecting unique spectral variations, offering a direct and simple detection method. nih.gov
Developing a suite of robust analytical tools will be essential for accurately measuring the levels of N4,5-Dimethyl-2'-deoxycytidine in various biological contexts, from cell culture to clinical samples.
Q & A
Q. What are the key structural features of 2'-deoxy-N,5-dimethylcytidine, and how do they influence its biochemical reactivity?
The compound features a deoxyribose sugar (lacking a hydroxyl group at the 2' position) with methyl modifications at the cytosine base’s N-position (likely N4) and C5. These methyl groups sterically hinder hydrogen bonding, potentially altering base-pairing specificity in nucleic acid interactions. The lack of a 2'-OH reduces ribonuclease susceptibility compared to ribose-containing analogs, enhancing stability in enzymatic assays. Methylation at C5 may also impede recognition by cytidine deaminases, as seen in related substrates .
Q. What synthetic challenges are encountered when preparing 2'-deoxy-N,5-dimethylcytidine, and what strategies are employed to overcome them?
Synthesis involves regioselective methylation and protection-deprotection steps. For example, iodination at C5 (as in 5-iodo-2′-deoxycytidine) followed by palladium-catalyzed cross-coupling with methyl groups can introduce substituents. However, competing side reactions (e.g., over-methylation) require controlled conditions. Gold(III) catalysts, as noted in cyclization attempts for similar analogs, may enhance alkyne activation for selective bond formation . Protecting the exocyclic amine (N4) with acetyl groups during synthesis prevents unwanted side reactions .
Q. How does 2'-deoxy-N,5-dimethylcytidine differ metabolically from unmodified cytidine, and what experimental models are used to study its uptake?
Unlike cytidine, which relies on specific transporters (often absent in parasites or certain cell lines), the lipophilic methyl groups in 2'-deoxy-N,5-dimethylcytidine may facilitate passive diffusion. Studies using radiolabeled analogs or LC-MS tracking in in vitro models (e.g., mitochondrial lysates) can quantify uptake and conversion to triphosphate forms. Contradictions in substrate availability (e.g., cytidine vs. deoxycytidine in dTTP synthesis) highlight the need for transporter-independent assays .
Advanced Research Questions
Q. How does methylation at N and C5 affect the compound’s interaction with DNA/RNA polymerases and incorporation into nucleic acids?
Methylation disrupts Watson-Crick base pairing, reducing incorporation efficiency by polymerases. Competitive inhibition assays using triphosphate derivatives (e.g., 2'-deoxy-N,5-dimethyl-CTP) reveal kinetic parameters (, ) via gel electrophoresis or fluorescent primer extension. For example, mismatched incorporation rates can be quantified using single-nucleotide polymorphism (SNP) detection platforms. Structural studies (X-ray crystallography) further elucidate steric clashes in polymerase active sites .
Q. What methodological considerations are critical when studying the stability of 2'-deoxy-N,5-dimethylcytidine under UV exposure or acidic conditions?
UV cross-linking experiments require caution, as cytidine analogs may undergo hydrolytic deamination (C→U conversions) or photodegradation. Stability is assessed via HPLC-UV monitoring at 277 nm (λmax for cytidine derivatives) under controlled pH and temperature. For acidic conditions, NMR spectroscopy tracks methyl group integrity, while mass spectrometry identifies degradation byproducts .
Q. What advanced analytical techniques are effective for quantifying 2'-deoxy-N,5-dimethylcytidine in biological matrices, and how are they validated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., cytidine-d2) ensures precision. Validation parameters include:
Q. How does 2'-deoxy-N,5-dimethylcytidine act as a substrate or inhibitor for cytidine deaminase, and what kinetic assays characterize these interactions?
Steady-state kinetic assays using purified enzyme (e.g., mitochondrial cytidine deaminase) measure and with varying substrate concentrations. Competitive inhibition is tested via IC50 determination using unmodified cytidine as a reference. Fluorescent probes (e.g., 2-aminopurine-labeled substrates) detect conformational changes during deamination .
Data Contradiction Analysis
- Substrate Specificity : While unmodified cytidine is a poor substrate for some deaminases due to transporter limitations, methylated analogs may bypass this via passive diffusion. Conflicting data from enzyme assays (e.g., higher for methylated vs. deoxycytidine) require careful normalization to intracellular concentrations .
- Analytical Variability : Discrepancies in quantification across studies (e.g., LC-MS vs. ELISA) emphasize the need for standardized protocols and cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
